N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0742711
InChI:
InChI=1S/C16H22N2O5S/c1-2-3-5-14(16(20)21)17-24(22,23)13-9-7-12(8-10-13)18-11-4-6-15(18)19/h7-10,14,17H,2-6,11H2,1H3,(H,20,21)
SMILES:
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Molecular Formula:
C16H22N2O5S
Molecular Weight:
354.4 g/mol
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine
CAS No.:
Cat. No.: VC0742711
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O5S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C16H22N2O5S/c1-2-3-5-14(16(20)21)17-24(22,23)13-9-7-12(8-10-13)18-11-4-6-15(18)19/h7-10,14,17H,2-6,11H2,1H3,(H,20,21) |
| Standard InChI Key | XJZNEFMSMRZHMF-UHFFFAOYSA-N |
| SMILES | CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
| Canonical SMILES | CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator